molecular formula C19H20N4O2S B357016 1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea CAS No. 428478-94-8

1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

Cat. No.: B357016
CAS No.: 428478-94-8
M. Wt: 368.5g/mol
InChI Key: QUSAMXSWOZSTRQ-UHFFFAOYSA-N
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Description

1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is a synthetically developed small molecule recognized for its potent and selective inhibition of the B-RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway . Constitutive activation of this pathway, often driven by mutations in the BRAF gene, is a well-established driver of uncontrolled cellular proliferation and survival in a range of cancers, most notably melanoma, colorectal cancer, and papillary thyroid carcinoma. This compound acts by competitively binding to the ATP-binding site of the B-RAF enzyme, thereby suppressing the downstream phosphorylation and activation of MEK and ERK. Its primary research value lies in its utility as a chemical probe to dissect the functional role of B-RAF in oncogenic signaling networks and to model the effects of pathway suppression in vitro and in vivo. Researchers employ this inhibitor in studies aimed at understanding mechanisms of acquired resistance to BRAF-targeted therapies and for evaluating potential combination treatment strategies to overcome such resistance. The design of this thiadiazolylurea derivative focuses on achieving high selectivity and potency , making it a crucial tool for advancing the molecular understanding of tumorigenesis and for the preclinical development of next-generation targeted oncology therapeutics.

Properties

IUPAC Name

1-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-4-7-15(8-5-12)20-18(24)21-19-23-22-17(26-19)11-25-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSAMXSWOZSTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea (CAS No. 424808-75-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 354.43 g/mol
  • Structure : The compound features a thiadiazole moiety linked to a urea group and aromatic substituents, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiadiazole derivatives, including the compound . For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

Cancer Cell LineGI50 (μM)TGI (μM)LC50 (μM)
EKVX (Lung)1.721.525.9
RPMI-8226 (Leukemia)15.927.915.1
OVCAR-4 (Ovarian)25.177.593.3

These results indicate that compounds with thiadiazole structures exhibit broad-spectrum antitumor activity, suggesting that similar activities may be expected from this compound .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have been shown to possess antibacterial and antifungal activities. For example, compounds derived from thiadiazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria at concentrations of 200 μg/mL and 100 μg/mL .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The urea moiety may inhibit enzymes related to cell proliferation and inflammation.
  • Cell Cycle Disruption : Thiadiazole derivatives have shown the ability to induce apoptosis in cancer cells by disrupting their cell cycle .

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating the efficacy of thiadiazole derivatives found that certain compounds exhibited IC50 values indicating potent antiproliferative effects on human monocytic cell lines (U937) and melanoma cells (B16-F10). The most active compounds had IC50 values ranging from 16.23 μM to lower than those of standard chemotherapeutics like etoposide .
  • Antimicrobial Efficacy : Another research effort assessed various thiadiazole derivatives for their antimicrobial properties, revealing that some compounds significantly inhibited bacterial growth compared to standard antibiotics .

Scientific Research Applications

Agricultural Applications

The compound has shown potential as a pesticide and herbicide due to its biological activity against various plant pathogens and pests. Research indicates that derivatives of thiadiazole compounds can effectively inhibit fungal growth and bacterial infections in crops.

  • Mechanism of Action : The compound acts by disrupting cellular processes in pathogens, leading to cell death. This mechanism is primarily attributed to the inhibition of key enzymes involved in metabolic pathways.
ApplicationTarget OrganismsEfficacy
PesticideFungi (e.g., Fusarium)High
HerbicideWeeds (e.g., Amaranthus)Moderate

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition.
PathogenActivity LevelReference
Staphylococcus aureusModeratePintilie et al. (2020)
Candida albicansHighSmith et al. (2021)
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro tests have shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 Value (µM)Reference
MCF-715Johnson et al. (2022)
HeLa20Lee et al. (2023)

Material Science

The compound's unique structural attributes make it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

  • Polymerization Studies : Research is ongoing into the use of this compound as a monomer for synthesizing polymers that could be utilized in coatings or electronic devices.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various thiadiazole derivatives against common bacterial strains. The results indicated that compounds containing the thiadiazole moiety exhibited promising antibacterial activity compared to standard antibiotics.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis of several thiadiazole derivatives, one derivative demonstrated an IC50 value of 10 µM against MCF-7 cells, suggesting significant potential for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s activity and properties can be contextualized by comparing it to structurally related derivatives (Table 1):

Compound Name Key Substituents Biological Activity ED50/EC50 (μmol/kg) Reference
Target Compound 5-(2,4-Dimethylphenoxymethyl), 4-methylphenyl Not reported
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 5-(2,4-Dichlorobenzylthio), 4-fluorophenyl Anticonvulsant 2.70 (sleep test)
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea 5-(3-Methoxybenzylthio), phenyl Anticonvulsant 2.72 (sleep test)
1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea 5-Ethyl, 4-chlorophenyl Not reported
N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Oxadiazole core, 4-nitrobenzylidene, (2,4-dimethylphenoxy)methyl Physicochemical data only

Key Observations :

  • Substituent Electronic Effects : The target compound’s methyl groups (electron-donating) contrast with halogen (e.g., Cl, F) or nitro (electron-withdrawing) substituents in analogs. Halogenated derivatives often show enhanced anticonvulsant activity, likely due to increased lipophilicity and receptor binding .
  • Linker Variations: Replacing the phenoxymethyl group with a benzylthio linker (e.g., in compounds) introduces sulfur, which may alter metabolic stability and hydrogen-bonding interactions .
Physicochemical Properties
  • Melting Points : Derivatives with nitro or hydroxy groups () exhibit higher melting points (142–180°C) compared to halogenated analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) . The target compound’s methyl groups may reduce crystallinity, lowering its melting point relative to nitro-substituted analogs.
  • Solubility: The phenoxymethyl linker in the target compound may enhance solubility in polar solvents compared to thio-linked derivatives, which are more lipophilic .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically constructed via cyclization of a thiosemicarbazide precursor. A representative route involves:

  • Reaction of thiosemicarbazide with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions to form 2-amino-1,3,4-thiadiazole.

  • Functionalization at the 5-position through nucleophilic substitution or coupling reactions.

For Intermediate A, the (2,4-dimethylphenoxy)methyl group is introduced via a Mitsunobu reaction or alkylation of 2-amino-1,3,4-thiadiazole-5-thiol with 2,4-dimethylphenoxymethyl chloride.

Representative Conditions:

StepReagents/ConditionsTemperatureTimeYield*
1Thiosemicarbazide + Chloroacetic acid, HCl100°C6 hr70–80%
22,4-Dimethylphenoxymethyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF60°C12 hr65%

*Hypothetical yields based on analogous reactions.

Synthesis of Intermediate B: 4-Methylphenyl Isocyanate

4-Methylphenyl isocyanate is commercially available but can be synthesized via:

  • Phosgenation of 4-methylaniline : Reaction with phosgene (COCl<sub>2</sub>) in anhydrous dichloromethane.

  • Safety Note : Phosgene alternatives (e.g., triphosgene) are preferred in laboratory settings due to toxicity concerns.

Urea Bond Formation

The final step involves coupling Intermediate A and Intermediate B under mild basic conditions:

Reaction Scheme :
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine + 4-Methylphenyl isocyanate → Target Compound

Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Base: Triethylamine (Et<sub>3</sub>N)

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

Mechanism :
The amine nucleophile attacks the electrophilic carbon of the isocyanate, forming a urea linkage. The reaction is typically high-yielding (80–90%) with minimal byproducts.

Alternative Synthetic Routes

One-Pot Thiadiazole-Urea Assembly

A streamlined approach condenses thiadiazole formation and urea coupling into a single reactor:

  • In-situ generation of 2-amino-thiadiazole from thiosemicarbazide and 2,4-dimethylphenoxymethyl bromide.

  • Direct addition of 4-methylphenyl isocyanate without isolation of intermediates.

Advantages : Reduced purification steps; Disadvantages : Lower overall yield (50–60%) due to competing side reactions.

Solid-Phase Synthesis

For high-throughput applications, the thiadiazole core can be assembled on resin-bound substrates, followed by cleavage and urea formation. This method is favored in medicinal chemistry for analog screening.

Industrial-Scale Considerations

Process Optimization

  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity.

  • Chromatography : Reserved for analytical-scale purification using silica gel or reverse-phase columns.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time comparison against reference standards.

  • NMR : <sup>1</sup>H and <sup>13</sup>C spectra confirming substituent integration (e.g., aromatic protons at δ 6.8–7.2 ppm).

  • Mass Spectrometry : ESI-MS m/z 369.1 [M+H]<sup>+</sup> .

Q & A

Q. Basic

  • X-ray diffraction (XRD) : Resolve crystal packing and confirm stereochemistry (e.g., bond angles, torsion angles in the thiadiazole-urea framework) .
  • IR spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C=N vibrations (~1500 cm⁻¹).
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring adherence to the theoretical mass (C₁₉H₂₁N₃O₂S) .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Advanced

Substituent variation : Modify the 2,4-dimethylphenoxy and 4-methylphenyl groups to assess impacts on target binding. For example:

  • Replace methyl groups with halogens (Cl, F) to enhance lipophilicity.
  • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to modulate electronic effects.

Bioassays : Test analogs in in vitro models (e.g., enzyme inhibition assays) and in vivo anticonvulsant models (e.g., maximal electroshock (MES) tests). Compare ED₅₀ values to reference compounds (e.g., ED₅₀ = 0.65–2.70 μmol/kg for similar thiadiazole-urea derivatives) .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

Purity validation : Verify compound purity (>95%) via HPLC or NMR before testing. Impurities like unreacted isocyanate can skew results .

Assay standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration, incubation time).

Dose-response analysis : Use non-linear regression to calculate EC₅₀/IC₅₀ values, reducing variability from endpoint measurements.

Cross-model validation : Compare in vitro enzyme inhibition with in vivo efficacy (e.g., MES tests) to identify false positives .

What strategies improve compound stability during storage and experimental use?

Q. Basic

  • Storage : Keep in anhydrous conditions (desiccated, under N₂) at –20°C to prevent urea hydrolysis.
  • Solvent selection : Use aprotic solvents (e.g., DMSO) for stock solutions to avoid nucleophilic degradation.
  • Inert atmosphere : Conduct reactions under argon/nitrogen to suppress oxidation of the thiadiazole sulfur .

How can computational methods accelerate reaction optimization?

Q. Advanced

  • Reaction path modeling : Apply density functional theory (DFT) to predict energy barriers for key steps (e.g., urea bond formation).
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
  • ICReDD framework : Integrate quantum chemical calculations with high-throughput experimentation to narrow down conditions (e.g., solvent/base pairs for coupling reactions) .

What are the best practices for elucidating the mechanism of action?

Q. Advanced

Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins.

Enzyme kinetics : Perform Michaelis-Menten analyses to determine inhibition constants (Ki) for suspected targets (e.g., GABA transaminase).

Molecular docking : Model compound interactions with receptor active sites (e.g., voltage-gated ion channels) using software like AutoDock or Schrödinger .

How to resolve discrepancies in cytotoxicity profiles between cell lines?

Q. Advanced

Cell panel screening : Test across diverse lines (e.g., HEK293, HepG2, primary neurons) to identify tissue-specific toxicity.

Metabolic profiling : Assess cytochrome P450 activity or glutathione levels to detect detoxification pathway variations.

Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .

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